1-Bromo-2-(trifluoromethoxy)cyclohexane
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Overview
Description
- The compound consists of a cyclohexane ring substituted with a bromine atom and a trifluoromethoxy group (–OCF3) at the 2-position.
- Its structural formula is:
CH3−CF3−O−C(H)2−Br
. - Physically, it appears as a transparent, pale yellow liquid with a boiling point of 77-80 °C and a density of 1.674 g/mL at 25 °C .
1-Bromo-2-(trifluoromethoxy)cyclohexane: is a chemical compound with the molecular formula CHBrFO. It is also known by its IUPAC name: 1-Bromo-2-(trifluoromethoxy)ethane.
Preparation Methods
Synthetic Routes: One synthetic route involves the reaction of 1,2-dibromocyclohexane with trifluoromethoxide (CFO) in a suitable solvent.
Reaction Conditions: The reaction typically occurs at elevated temperatures (around 110°C) and is catalyzed by a base such as cesium carbonate (Cs2CO3) in N,N-dimethylformamide (DMF) .
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a basis for understanding its preparation.
Chemical Reactions Analysis
Reactivity: 1-Bromo-2-(trifluoromethoxy)cyclohexane can undergo various reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers use this compound as a building block for more complex molecules due to its unique substituents.
Biology and Medicine: Its applications in these fields are less well-documented, but it may serve as a precursor for drug development or as a probe in biological studies.
Industry: Its industrial applications remain limited, but it could find use in specialty chemicals or materials.
Mechanism of Action
- Detailed information on the mechanism of action for this compound is scarce. its trifluoromethoxy group may influence reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds: While direct analogs are rare, compounds with similar functional groups (e.g., trifluoromethyl ethers, bromocyclohexanes) can be compared.
Uniqueness: The combination of a bromine atom and a trifluoromethoxy group in a cyclohexane framework makes 1-Bromo-2-(trifluoromethoxy)cyclohexane unique.
Remember that further research and experimentation are essential to fully explore the compound’s properties and applications.
Properties
Molecular Formula |
C7H10BrF3O |
---|---|
Molecular Weight |
247.05 g/mol |
IUPAC Name |
(1R,2R)-1-bromo-2-(trifluoromethoxy)cyclohexane |
InChI |
InChI=1S/C7H10BrF3O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h5-6H,1-4H2/t5-,6-/m1/s1 |
InChI Key |
GGPBHIDFBAWQNR-PHDIDXHHSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)OC(F)(F)F)Br |
Canonical SMILES |
C1CCC(C(C1)OC(F)(F)F)Br |
Origin of Product |
United States |
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